Fungal Metabolism Extent: Brompheniramine vs. Chlorpheniramine vs. Pheniramine to N-Oxide Metabolites
In a head-to-head fungal metabolism study using Cunninghamella elegans ATCC 9245, brompheniramine was metabolized to a significantly greater extent (60% after 168 h incubation) than the structurally analogous chlorpheniramine (45%) and pheniramine (29%) [1]. This indicates that the brominated N-oxide metabolite is formed more abundantly than its chloro- and unsubstituted-phenyl counterparts under identical conditions, making it the most quantitatively significant N-oxide impurity to monitor in brompheniramine drug substance.
| Evidence Dimension | Percentage of parent drug metabolized after 168 h incubation with C. elegans ATCC 9245 |
|---|---|
| Target Compound Data | 60% (brompheniramine metabolized, yielding N-oxide and N-demethylated metabolites) |
| Comparator Or Baseline | Chlorpheniramine: 45% metabolized; Pheniramine: 29% metabolized |
| Quantified Difference | Brompheniramine metabolism exceeds chlorpheniramine by 15 percentage points (33% relative increase) and pheniramine by 31 percentage points (107% relative increase) |
| Conditions | Cunninghamella elegans ATCC 9245, 168 h incubation, metabolites isolated by reversed-phase HPLC and identified by MS and ¹H-NMR |
Why This Matters
Higher metabolic conversion of brompheniramine means the N-oxide impurity is formed in greater abundance during both synthesis and potential microbial degradation, requiring a dedicated, well-characterized reference standard for accurate quantification in stability studies and QC release testing.
- [1] Hansen, E. B., Cho, B. P., Korfmacher, W. A., & Cerniglia, C. E. (1995). Fungal transformations of antihistamines: Metabolism of brompheniramine, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans. Xenobiotica, 25(10), 1081–1092. DOI: 10.3109/00498259509061908. View Source
